trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone
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Overview
Description
trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone: is a chemical compound that features a cyclopropyl group attached to a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 5-chloro-2-thiophenecarboxaldehyde with a cyclopropyl Grignard reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl and thiophene groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The thiophene ring, being an aromatic system, can participate in π-π interactions with other aromatic molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
5-Chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
Cyclopropyl Grignard Reagent: Used in the cyclopropanation reaction.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: The uniqueness of trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone lies in its combination of a cyclopropyl group and a chlorinated thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMCVNJDRDXPE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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